Comprehensive Technical Guide: Physicochemical Profiling and Experimental Methodologies for 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol
Comprehensive Technical Guide: Physicochemical Profiling and Experimental Methodologies for 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol
Executive Summary
In the landscape of modern drug discovery, highly functionalized heterocyclic scaffolds serve as the backbone for targeted therapeutics. 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol (Molecular Formula: C10H11N3O2 , Molecular Weight: 205.22 g/mol ) represents a privileged pharmacophore combining a guaiacol (2-methoxyphenol) core with a 3-methyl-substituted 1,2,4-triazole ring.
As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a rigorous, self-validating framework for understanding, synthesizing, and characterizing this molecule. The integration of a hydrogen-bonding phenol, an electron-donating methoxy group, and a metal-coordinating triazole makes this compound a prime candidate for inhibiting heme-containing enzymes (such as CYP51 or IDO1) and modulating oxidative stress pathways [2].
Physicochemical Properties & Molecular Descriptors
To predict the pharmacokinetic viability of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol, we must analyze its fundamental molecular descriptors. The quantitative data summarized in the table below demonstrates that this compound strictly adheres to Lipinski’s Rule of Five, indicating excellent theoretical oral bioavailability and membrane permeability [1].
| Property | Value | Clinical / Experimental Significance |
| Molecular Formula | C10H11N3O2 | Defines the exact atomic composition. |
| Molecular Weight | 205.22 g/mol | Well below the 500 Da limit, ensuring high ligand efficiency. |
| Exact Mass (Monoisotopic) | 205.0851 Da | Critical for high-resolution LC-MS/MS validation ([M+H]+ at 206.09). |
| Calculated LogP (cLogP) | ~1.65 | Optimal lipophilicity for passive cellular membrane permeation. |
| Topological Polar Surface Area | 70.9 Ų | Ideal for systemic distribution (<140 Ų limit for good absorption). |
| Hydrogen Bond Donors | 2 | Phenol (-OH) and Triazole (-NH) facilitate target anchoring. |
| Hydrogen Bond Acceptors | 4 | Methoxy (-O-), Phenol (-O-), and Triazole nitrogens. |
| Predicted pKa (Phenol) | ~9.5 | Remains predominantly unionized at physiological pH (7.4). |
| Predicted pKa (Triazole) | ~10.2 (NH), ~2.5 (N) | Ensures the triazole ring remains neutral in systemic circulation. |
Structural Causality and Pharmacophore Utility
Understanding the why behind a molecule's structure is critical for rational drug design. The architecture of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol is not arbitrary; it is a highly tuned system for molecular recognition.
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The Guaiacol Core (2-Methoxyphenol): The adjacent hydroxyl and methoxy groups create a dense electron cloud. The methoxy group acts as a hydrogen-bond acceptor, while the phenol acts as a donor. This dual capability allows the core to firmly anchor into polar pockets of target kinases or receptors. Furthermore, the electron-donating nature of the methoxy group lowers the bond dissociation energy of the phenol O-H bond, enhancing its radical-scavenging (antioxidant) properties [3].
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The 1,2,4-Triazole Ring: Triazoles are renowned bioisosteres for amides and esters, offering superior metabolic stability against hydrolysis. Crucially, the unhindered nitrogen atoms (N2 and N4) in the 1,2,4-triazole ring possess lone pairs that can form dative bonds with transition metals. This is the exact mechanism by which triazole-containing drugs inhibit heme-dependent enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) [2].
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The 3-Methyl Substitution: The addition of a methyl group at the 3-position of the triazole introduces specific steric hindrance. This restricts the rotational freedom of the triazole ring relative to the phenyl plane, locking the molecule into a bioactive conformation and reducing off-target binding entropy.
Fig 1: Pharmacophore mapping and target binding interactions of the functionalized scaffold.
Validated Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each workflow contains built-in checkpoints to prevent the propagation of experimental errors.
De Novo Synthesis Workflow
The synthesis relies on the controlled cyclization of an aryl hydrazide with an amidine.
Step-by-Step Protocol:
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Esterification: Dissolve vanillic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated H2SO4 and reflux for 12 hours to yield methyl vanillate. Validation: TLC (Hexane:EtOAc 7:3) should show a complete shift to a higher Rf value.
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Hydrazinolysis: Treat the methyl vanillate with hydrazine hydrate (80%, 3.0 eq) in ethanol. Reflux for 6 hours to form vanillic acid hydrazide. Cool to precipitate the product, filter, and wash with cold ethanol.
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Triazole Cyclization: In a dry flask, combine the vanillic acid hydrazide (1.0 eq) and acetamidine hydrochloride (1.5 eq) in absolute ethanol. Add sodium ethoxide (2.0 eq) to liberate the free amidine. Reflux the mixture for 18 hours.
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Self-Validation Checkpoint: At 16 hours, extract a 10 µL aliquot, dilute in methanol, and run a rapid LC-MS. The disappearance of the hydrazide intermediate (m/z 183) and the dominance of the target mass (m/z 206) confirms successful ring closure. If an acyclic amidrazone intermediate (m/z 224) persists, add 0.5 eq of sodium ethoxide and reflux for an additional 4 hours.
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Workup: Concentrate the solvent in vacuo, neutralize with 1M HCl to pH 6, and extract with ethyl acetate. Dry over MgSO4 and purify via flash chromatography to yield pure 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol.
Fig 2: Step-by-step synthetic workflow for 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol.
Analytical Characterization (High-Resolution LC-MS)
To definitively confirm the molecular weight (205.22 g/mol ) and purity, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography is required.
Step-by-Step Protocol:
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Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Mobile Phase A.
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Chromatography Conditions:
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Column: Waters XBridge BEH C18 (50 mm × 2.1 mm, 1.7 μm).
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Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (Formic acid ensures protonation of the triazole nitrogen).
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.
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Mass Spectrometry Conditions: Electrospray Ionization (ESI) in Positive Mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.
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Self-Validation Checkpoint: Run a blank injection (solvent only) prior to the sample. In the sample run, extract the chromatogram for the exact mass m/z 206.0927 [M+H]+ . The presence of a sharp, symmetrical peak with the correct isotopic distribution (M+1 peak at ~11% intensity due to natural Carbon-13 abundance) definitively validates the C10H11N3O2 structure.
In Vitro Target Binding Assay (Heme-Enzyme Inhibition)
To evaluate the biological efficacy of the triazole's metal-coordinating ability, an enzymatic inhibition assay (e.g., IDO1) is conducted.
Step-by-Step Protocol:
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Assay Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
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Compound Plating: Serially dilute the compound in DMSO (from 10 mM to 10 nM) and transfer 1 µL to a 96-well microtiter plate.
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Enzyme Incubation: Add 50 µL of recombinant human IDO1 enzyme (10 nM final concentration) to the wells. Incubate at room temperature for 15 minutes to allow the triazole to coordinate with the heme iron.
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Reaction Initiation & Readout: Add 50 µL of L-tryptophan substrate (100 µM final). Incubate for 45 minutes at 37°C. Quench the reaction with 20 µL of 30% trichloroacetic acid, heat at 65°C for 15 minutes, and react with Ehrlich's reagent to quantify kynurenine production via absorbance at 490 nm.
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Self-Validation Checkpoint: Include a positive control inhibitor (e.g., Epacadostat) in parallel. If the positive control fails to yield its established IC50 (~70 nM), the entire plate is invalidated. This ensures that any lack of inhibition from the test compound is a true negative, not an artifact of degraded enzyme.
References
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National Center for Biotechnology Information (PubChem). "2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine | C8H8N4 | CID 12787364". PubChem Database. Available at:[Link]
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Roe, et al. "Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors". Semantic Scholar. Available at:[Link]
Figure 1: Chemical Structure of 2-Methoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol
